molecular formula C14H15Cl2N3O3 B1429605 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide CAS No. 1379811-21-8

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B1429605
CAS No.: 1379811-21-8
M. Wt: 344.2 g/mol
InChI Key: XCVKCJZJQUOLGN-UHFFFAOYSA-N
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Description

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound with the molecular formula C14H15Cl2N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide typically involves the reaction of piperazine derivatives with chloroacetyl chloride and 3-chlorophenyl acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
  • 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide

Uniqueness

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloroacetyl and 3-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-5-4-17-14(22)11(19)7-12(20)18-10-3-1-2-9(16)6-10/h1-3,6,11H,4-5,7-8H2,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKCJZJQUOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide

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